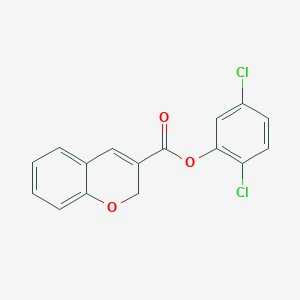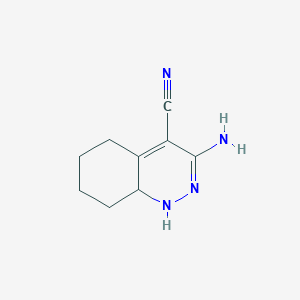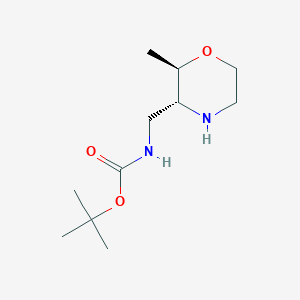
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position and a phenacylidene group at the 3rd position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-bromo-3-phenacylidene-1H-indol-2-one typically involves the condensation of 5-bromoindole-2,3-dione with phenacyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
相似化合物的比较
Similar Compounds
5-bromoindole-2,3-dione: A precursor in the synthesis of (3E)-5-bromo-3-phenacylidene-1H-indol-2-one.
3-phenacylidene-1H-indol-2-one: Lacks the bromine atom but shares the phenacylidene group.
5-bromo-1H-indole-2-one: Similar structure but without the phenacylidene group.
Uniqueness
This compound is unique due to the combination of the bromine atom and the phenacylidene group, which may contribute to its distinct chemical reactivity and biological activity. This combination is not commonly found in other indole derivatives, making it a valuable compound for research and development.
属性
分子式 |
C16H10BrNO2 |
|---|---|
分子量 |
328.16 g/mol |
IUPAC 名称 |
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one |
InChI |
InChI=1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(20)18-14)9-15(19)10-4-2-1-3-5-10/h1-9H,(H,18,20)/b13-9+ |
InChI 键 |
AZHMGLXVLSUTGY-UKTHLTGXSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C=C/2\C3=C(C=CC(=C3)Br)NC2=O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)


![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)

